molecular formula C13H25N3O B13425667 1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one

1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one

Katalognummer: B13425667
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: PWWZPOBEXSLFCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one is a complex organic compound that features a bipiperidine structure

Vorbereitungsmethoden

The synthesis of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bipiperidine core followed by functionalization to introduce the aminomethyl and ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(Aminomethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H25N3O

Molekulargewicht

239.36 g/mol

IUPAC-Name

1-[4-[4-(aminomethyl)piperidin-1-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C13H25N3O/c1-11(17)15-8-4-13(5-9-15)16-6-2-12(10-14)3-7-16/h12-13H,2-10,14H2,1H3

InChI-Schlüssel

PWWZPOBEXSLFCM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)N2CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.